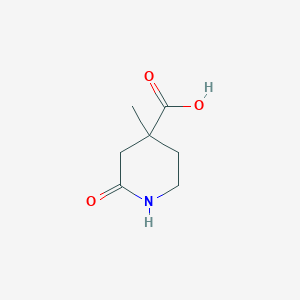
4-Methyl-2-oxopiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-2-oxopiperidine-4-carboxylic acid is a compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is also known as methyl 2-oxo-4-piperidinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with a carboxylic acid moiety . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including this compound, are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available literature.Scientific Research Applications
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 4-Methyl-2-oxopiperidine-4-carboxylic acid, can be produced fermentatively using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. This review highlights the impact of saturated, straight-chain carboxylic acids on these microbes, detailing mechanisms of inhibition and metabolic engineering strategies for increased robustness. Key effects include damage to the cell membrane and a decrease in microbial internal pH, with certain changes in cell membrane properties and the availability of appropriate exporters increasing tolerance. This understanding is crucial for engineering robust strains with improved industrial performance (Jarboe et al., 2013).
Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids
The review discusses solvent developments for the extraction of carboxylic acids from aqueous streams, focusing on ionic liquids, nitrogen-based extractants, and phosphorous-based extractants. This is relevant for the production of bio-based plastics and other materials from carboxylic acids. Understanding the properties and applications of various solvents can inform processes involving this compound (Sprakel & Schuur, 2019).
Biotechnological Routes Based on Lactic Acid Production from Biomass
This study reviews the production of lactic acid, a hydroxycarboxylic acid, from biomass and its use as a feedstock for the synthesis of biodegradable polymers and other chemicals. It explores chemical and biotechnological routes for producing valuable chemicals from lactic acid. Insights from this research could apply to the utilization of this compound in similar biotechnological applications (Gao, Ma, & Xu, 2011).
Properties
IUPAC Name |
4-methyl-2-oxopiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(6(10)11)2-3-8-5(9)4-7/h2-4H2,1H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOYGTGKXHNOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC(=O)C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2967738.png)
![2-Benzylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2967741.png)

![3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2967744.png)

![[4-(Dimethylamino)phenyl]-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967746.png)
![5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2967748.png)

![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967753.png)
![N-Methyl-N-[(2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2967754.png)

![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967757.png)
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2967758.png)
![[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2967759.png)
